molecular formula C19H14FN7O B267973 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267973
M. Wt: 375.4 g/mol
InChI Key: FBZWIXCTQLYYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as CPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. CPT belongs to the class of compounds known as camptothecins, which have been found to exhibit potent anti-cancer activity. In

Scientific Research Applications

8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and its derivatives have been found to exhibit potent anti-cancer activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and cell division. 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been found to exhibit anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune disorders.

Mechanism of Action

The mechanism of action of 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is based on its ability to inhibit the activity of topoisomerase I. Topoisomerase I is an enzyme that is essential for DNA replication and cell division, and is therefore a target for many anti-cancer drugs. 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one binds to the active site of topoisomerase I, preventing it from carrying out its normal function of unwinding DNA during replication. This leads to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to exhibit a number of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and immunomodulatory effects. In addition to its effects on topoisomerase I, 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been found to inhibit the activity of other enzymes involved in DNA replication and repair, as well as to induce apoptosis (programmed cell death) in cancer cells. 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been found to modulate the activity of various signaling pathways involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several advantages for use in lab experiments, including its potent anti-cancer activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and immunomodulatory effects. However, 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one also has some limitations, including its complex synthesis method, its low solubility in water, and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and its derivatives. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new derivatives of 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one that exhibit improved anti-cancer activity and reduced toxicity. Additionally, research is needed to better understand the mechanisms of action of 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and its derivatives, as well as their potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves multiple steps. The most common method for synthesizing 8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is through a series of chemical reactions starting with the precursor compound, tryptamine. The synthesis process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yields and purity of the final product.

properties

Product Name

8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C19H14FN7O

Molecular Weight

375.4 g/mol

IUPAC Name

8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C19H14FN7O/c1-10-5-7-11(8-6-10)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-3-2-4-13(20)9-12/h2-9,17,25-26H,1H3

InChI Key

FBZWIXCTQLYYIH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F

SMILES

CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F

Origin of Product

United States

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